N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
CAS No.: 1351613-10-9
Cat. No.: VC4504489
Molecular Formula: C20H18N6O2
Molecular Weight: 374.404
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1351613-10-9 |
---|---|
Molecular Formula | C20H18N6O2 |
Molecular Weight | 374.404 |
IUPAC Name | N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]-4-pyrrol-1-ylbenzamide |
Standard InChI | InChI=1S/C20H18N6O2/c27-19-9-8-18(25-14-3-10-22-25)23-26(19)15-11-21-20(28)16-4-6-17(7-5-16)24-12-1-2-13-24/h1-10,12-14H,11,15H2,(H,21,28) |
Standard InChI Key | VSUZTIBTOYREPY-UHFFFAOYSA-N |
SMILES | C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=CC=N4 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a benzamide core substituted at the para position with a pyrrole ring and an ethylenediamine linker connecting the pyridazinone and pyrazole groups. The pyridazinone moiety (6-oxo-1,6-dihydropyridazine) provides a planar, conjugated system, while the pyrazole and pyrrole rings introduce aromaticity and hydrogen-bonding capabilities . The SMILES notation delineates the connectivity of these functional groups .
Key Functional Groups
-
Benzamide Backbone: Serves as a structural anchor, facilitating interactions with biological targets via its amide bond .
-
Pyridazinone Ring: A six-membered ring with two nitrogen atoms and a ketone group, contributing to electron-deficient characteristics.
-
Pyrazole and Pyrrole Moieties: Five-membered aromatic heterocycles with nitrogen atoms, enhancing solubility and binding affinity .
Physicochemical Properties
Data from experimental studies highlight the following properties :
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 374.4 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not Available |
LogP (Partition Coefficient) | Estimated >3 (hydrophobic) |
The compound’s hydrophobicity (implied by LogP) suggests moderate membrane permeability, a critical factor for bioavailability .
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of this compound involves multi-step reactions, typically employing:
-
Amide Coupling: Reaction of 4-(1H-pyrrol-1-yl)benzoic acid with ethylenediamine derivatives under carbodiimide-mediated conditions .
-
Heterocyclic Formation: Cyclocondensation of hydrazines with diketones or acetylenic ketones to construct the pyridazinone and pyrazole rings . For example, pyridazinone synthesis often involves treating γ-keto esters with hydrazine hydrate, followed by oxidation.
Optimization Challenges
-
Regioselectivity: Controlling the position of substituents on the pyridazinone and pyrazole rings requires careful selection of catalysts (e.g., zinc triflate) and reaction conditions .
-
Purification: Chromatographic techniques are essential due to the compound’s polarity and structural complexity .
Structural Analogues
Modifications to the parent structure have yielded analogues with enhanced bioactivity:
-
Pyrazole Substitutions: Replacing the pyrazole with 1,2,4-triazole improves metabolic stability, as seen in the analogue (PubChem CID: 71805229) .
-
Pyrrole Modifications: Introducing electron-withdrawing groups (e.g., nitro) to the pyrrole ring enhances binding to enzymatic active sites .
Applications in Drug Discovery
Lead Optimization
The compound’s modular structure allows for iterative modifications:
-
Bioisosteric Replacement: Substituting the pyrrole with thiophene (as in ) improves metabolic stability.
-
Prodrug Development: Esterification of the amide group could enhance oral bioavailability .
Computational Modeling
Molecular docking studies predict strong interactions with:
-
COX-2 Active Site: Hydrogen bonding with Arg120 and hydrophobic interactions with Tyr355 .
-
DNA Gyrase: Intercalation via the pyridazinone ring, disrupting bacterial DNA replication .
Future Directions
Research Gaps
-
In Vivo Studies: Efficacy and toxicity profiles in animal models are needed.
-
Synthetic Scalability: Developing cost-effective, high-yield routes for industrial production.
Collaborative Opportunities
Partnerships with academic institutions and pharmaceutical companies could accelerate preclinical development, particularly for oncology and infectious disease applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume